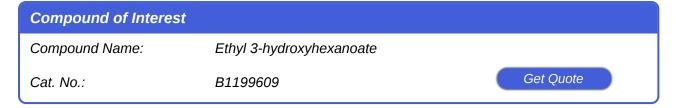


A Spectroscopic Guide to Ethyl 3-Hydroxyhexanoate: NMR, IR, and MS Analysis

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This technical guide provides a comprehensive overview of the spectroscopic data for **ethyl 3-hydroxyhexanoate**, a key chiral building block in organic synthesis.[1] Intended for researchers, scientists, and drug development professionals, this document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. Furthermore, it outlines the experimental protocols for acquiring this data, ensuring reproducibility and accurate characterization.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **ethyl 3-hydroxyhexanoate**.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.



Chemical Shift (δ)	Multiplicity	Coupling Constant (J) Hz	Assignment
~4.12	Quartet	~7.1	-O-CH₂-CH₃
~3.98	Multiplet	-	-CH(OH)-
~2.43	Multiplet	-	-CH ₂ -COO-
~1.45	Multiplet	-	-CH(OH)-CH ₂ -CH ₂ -
~1.32	Multiplet	-	-CH2-CH2-CH3
~1.25	Triplet	~7.1	-O-CH₂-CH₃
~0.91	Triplet	~7.2	-CH2-CH2-CH3

Data sourced from multiple references and compiled.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Chemical Shift (δ) ppm	Assignment
~172.5	C=O
~68.1	-CH(OH)-
~60.3	-O-CH ₂ -CH ₃
~41.2	-CH ₂ -COO-
~38.5	-CH(OH)-CH ₂ -CH ₂ -
~18.8	-CH2-CH2-CH3
~14.1	-O-CH ₂ -CH ₃
~13.9	-CH2-CH2-CH3

Data sourced from multiple references and compiled.



Infrared (IR) Spectroscopy

The IR spectrum reveals the functional groups present in the molecule.[2]

Wavenumber (cm ⁻¹)	Assignment
~3450 (broad)	O-H stretch (alcohol)
~2960, ~2935, ~2875	C-H stretch (alkane)
~1735	C=O stretch (ester)
~1180, ~1130	C-O stretch

Data sourced from multiple references and compiled.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.[3] The molecular weight of **ethyl 3-hydroxyhexanoate** is 160.21 g/mol .[3][4][5]

m/z	Assignment
160	[M] ⁺ (Molecular ion)
115	[M - OCH ₂ CH ₃] ⁺
101	[M - CH ₂ CH ₂ CH ₃] ⁺
87	[CH(OH)CH ₂ CO ₂ C ₂ H ₅] ⁺
71	[CH ₂ CH ₂ CH ₂ CH ₃] ⁺
45	[OCH ₂ CH ₃] ⁺
43	[CH ₂ CH ₂ CH ₃] ⁺
29	[CH ₂ CH ₃] ⁺

Fragmentation pattern is predicted based on typical ester fragmentation and may vary depending on ionization method.[6]



Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of approximately 10-20 mg of **ethyl 3-hydroxyhexanoate** is dissolved in about 0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube.[7] A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).

Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher for ¹H.[8] For a typical ¹H NMR experiment, 16 to 64 scans are acquired with a relaxation delay of 1-2 seconds. For ¹³C NMR, a larger number of scans (e.g., 1024 or more) may be necessary to achieve a good signal-to-noise ratio, with a longer relaxation delay (e.g., 2-5 seconds).[8]

Infrared (IR) Spectroscopy

Sample Preparation: For a liquid sample like **ethyl 3-hydroxyhexanoate**, the simplest method is to place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[9] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly on the ATR crystal.[10]

Instrumentation and Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.[2] Typically, the spectrum is scanned over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty salt plates or ATR crystal is recorded first and automatically subtracted from the sample spectrum.[11]

Mass Spectrometry (MS)

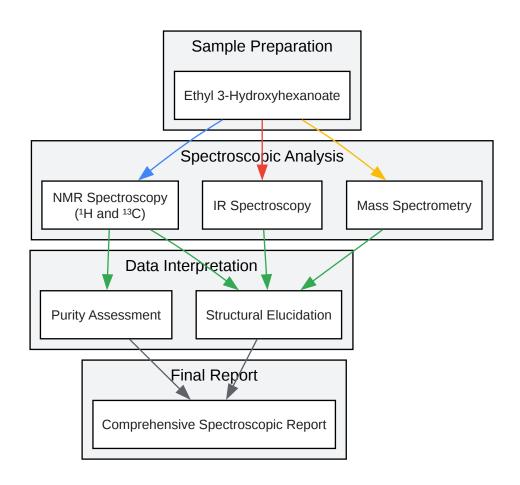
Sample Preparation: The sample is typically diluted in a volatile solvent such as methanol or acetonitrile to a concentration of approximately 1 mg/mL.[12] For gas chromatography-mass spectrometry (GC-MS), the sample is injected directly into the GC inlet.[13] For electrospray ionization (ESI), the diluted sample is infused into the mass spectrometer.[12]



Instrumentation and Data Acquisition: For GC-MS, an electron ionization (EI) source is commonly used.[3] The mass analyzer, such as a quadrupole, scans a mass range (e.g., m/z 10-200) to detect the molecular ion and its fragments.[3] For ESI-MS, the sample solution is introduced into the ESI source, and the resulting ions are analyzed.

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like **ethyl 3-hydroxyhexanoate**.



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Caption: General workflow for spectroscopic analysis.

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